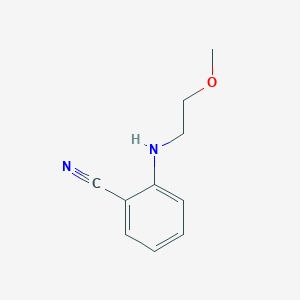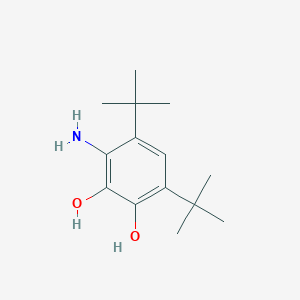
3-Amino-4,6-di-tert-butyl-benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Amino-4,6-di-tert-butyl-benzene-1,2-diol is an organic compound with the molecular formula C14H23NO2. It is a derivative of benzene, featuring two tert-butyl groups at the 4 and 6 positions, an amino group at the 3 position, and two hydroxyl groups at the 1 and 2 positions. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,6-di-tert-butyl-benzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4,6-Di-tert-butyl-1,2-benzoquinone.
Amination: The benzoquinone undergoes amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions.
Reduction: The resulting intermediate is then reduced to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
3-Amino-4,6-di-tert-butyl-benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized forms.
Reduced Derivatives: Various reduced forms of the compound.
Substituted Derivatives: Halogenated or other substituted derivatives.
科学的研究の応用
3-Amino-4,6-di-tert-butyl-benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry to prevent degradation.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized as an additive in the production of polymers, resins, and rubber to enhance stability and longevity.
作用機序
The mechanism of action of 3-Amino-4,6-di-tert-butyl-benzene-1,2-diol primarily involves its antioxidant properties. The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage. The molecular targets and pathways involved include:
Free Radical Scavenging: The compound interacts with free radicals, converting them into less reactive species.
Enzyme Modulation: It may modulate the activity of enzymes involved in oxidative stress responses.
類似化合物との比較
Similar Compounds
4,6-Di-tert-butyl-1,2-benzoquinone: A precursor in the synthesis of 3-Amino-4,6-di-tert-butyl-benzene-1,2-diol.
4,6-Di-tert-butyl-3-nitrobenzene-1,2-diol: A similar compound with a nitro group instead of an amino group.
2,6-Di-tert-butylphenol: A related compound with two tert-butyl groups and a single hydroxyl group.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and antioxidant properties. This combination of functional groups makes it particularly valuable in applications requiring stability and resistance to oxidative degradation.
特性
分子式 |
C14H23NO2 |
|---|---|
分子量 |
237.34 g/mol |
IUPAC名 |
3-amino-4,6-ditert-butylbenzene-1,2-diol |
InChI |
InChI=1S/C14H23NO2/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7,16-17H,15H2,1-6H3 |
InChIキー |
YSDPZYSZZGIJPQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1N)O)O)C(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
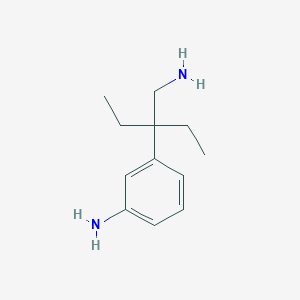
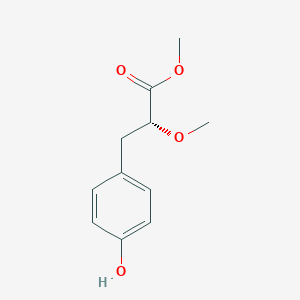
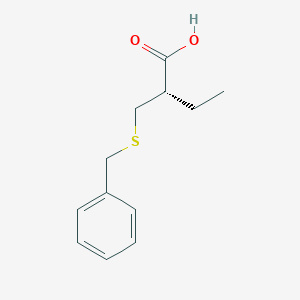

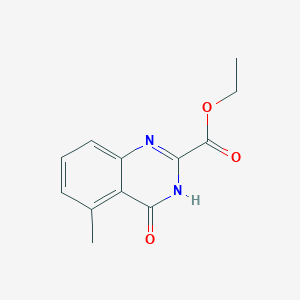
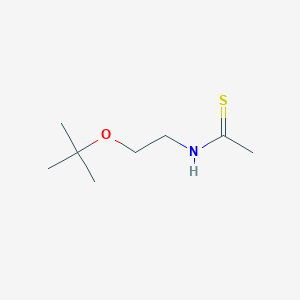

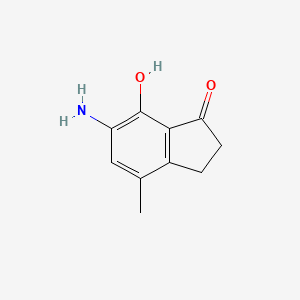
![4-Chloro-7-(trifluoromethyl)imidazo[1,2-a]quinoxaline](/img/structure/B8414942.png)

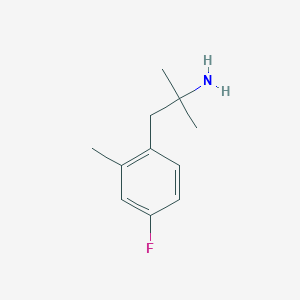
![Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B8414963.png)

